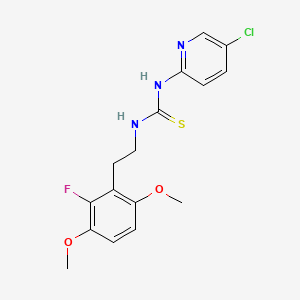
Thiourea, N-(5-chloro-2-pyridinyl)-N'-(2-(2-fluoro-3,6-dimethoxyphenyl)ethyl)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(5-cloro-2-piridinil)-N'-(2-(2-fluoro-3,6-dimetoxi-fenil)etil)-tiourea es un complejo compuesto orgánico que pertenece a la clase de las tioureas. Las tioureas son conocidas por sus diversas aplicaciones en varios campos, incluyendo la química, la biología y la medicina. Este compuesto, en particular, se caracteriza por la presencia de un anillo de piridina clorado y un grupo dimetoxi-fenil fluorado, que contribuyen a sus propiedades químicas únicas.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de N-(5-cloro-2-piridinil)-N'-(2-(2-fluoro-3,6-dimetoxi-fenil)etil)-tiourea generalmente implica la reacción de 5-cloro-2-piridinilamina con 2-(2-fluoro-3,6-dimetoxi-fenil)etil isotiocianato. La reacción se lleva a cabo en un solvente apropiado, como diclorometano o acetonitrilo, bajo condiciones controladas de temperatura y pH. El producto se purifica luego utilizando técnicas como recristalización o cromatografía.
Métodos de producción industrial
En un entorno industrial, la producción de este compuesto puede implicar procesos de lotes a gran escala o de flujo continuo. Las condiciones de reacción se optimizan para maximizar el rendimiento y la pureza, al tiempo que se minimiza la producción de subproductos. Se emplean técnicas avanzadas de purificación, como la cromatografía líquida de alto rendimiento (HPLC), para garantizar que el producto final cumpla con las especificaciones requeridas.
Análisis De Reacciones Químicas
Tipos de reacciones
N-(5-cloro-2-piridinil)-N'-(2-(2-fluoro-3,6-dimetoxi-fenil)etil)-tiourea puede sufrir varias reacciones químicas, incluyendo:
Oxidación: El compuesto puede oxidarse para formar sulfóxidos o sulfófonos.
Reducción: Las reacciones de reducción pueden convertir el grupo tiourea en tioles o aminas.
Sustitución: El anillo de piridina clorado puede sufrir reacciones de sustitución nucleofílica.
Reactivos y condiciones comunes
Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y ácido m-cloroperbenzoico (m-CPBA).
Reducción: Se utilizan agentes reductores como hidruro de aluminio y litio (LiAlH4) o borohidruro de sodio (NaBH4).
Sustitución: Se pueden utilizar nucleófilos como aminas o tioles en reacciones de sustitución.
Principales productos formados
Los principales productos formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir sulfóxidos o sulfófonos, mientras que la reducción puede producir tioles o aminas.
Aplicaciones Científicas De Investigación
N-(5-cloro-2-piridinil)-N'-(2-(2-fluoro-3,6-dimetoxi-fenil)etil)-tiourea tiene varias aplicaciones de investigación científica, incluyendo:
Química: Se utiliza como reactivo en síntesis orgánica y como ligando en química de coordinación.
Biología: Investigado por su potencial como inhibidor de enzimas o como una sonda para estudiar vías biológicas.
Medicina: Explorado por sus posibles propiedades terapéuticas, como la actividad anticancerígena o antimicrobiana.
Industria: Utilizado en el desarrollo de nuevos materiales, como polímeros o recubrimientos.
Mecanismo De Acción
El mecanismo de acción de N-(5-cloro-2-piridinil)-N'-(2-(2-fluoro-3,6-dimetoxi-fenil)etil)-tiourea implica su interacción con objetivos moleculares específicos. El compuesto puede inhibir la actividad enzimática uniéndose al sitio activo o interactuando con residuos clave. Las vías involucradas en su mecanismo de acción dependen del contexto biológico o químico específico en el que se utiliza.
Comparación Con Compuestos Similares
Compuestos similares
N-(2-piridinil)-N'-(2-feniletil)-tiourea: Estructura similar pero carece de los grupos clorado y fluorado.
N-(4-clorofenil)-N'-(2-feniletil)-tiourea: Contiene un anillo de fenil clorado en lugar de un anillo de piridina.
N-(2-fluorofenil)-N'-(2-feniletil)-tiourea: Contiene un anillo de fenil fluorado pero carece de los grupos dimetoxi.
Singularidad
N-(5-cloro-2-piridinil)-N'-(2-(2-fluoro-3,6-dimetoxi-fenil)etil)-tiourea es única debido a la presencia de ambos grupos cloro-piridina y dimetoxi-fenil fluorado.
Propiedades
Número CAS |
181305-42-0 |
|---|---|
Fórmula molecular |
C16H17ClFN3O2S |
Peso molecular |
369.8 g/mol |
Nombre IUPAC |
1-(5-chloropyridin-2-yl)-3-[2-(2-fluoro-3,6-dimethoxyphenyl)ethyl]thiourea |
InChI |
InChI=1S/C16H17ClFN3O2S/c1-22-12-4-5-13(23-2)15(18)11(12)7-8-19-16(24)21-14-6-3-10(17)9-20-14/h3-6,9H,7-8H2,1-2H3,(H2,19,20,21,24) |
Clave InChI |
ALLWDYBEXBKRLB-UHFFFAOYSA-N |
SMILES canónico |
COC1=C(C(=C(C=C1)OC)F)CCNC(=S)NC2=NC=C(C=C2)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



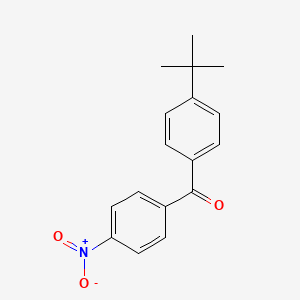
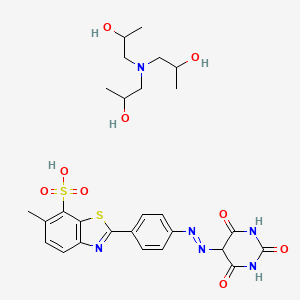
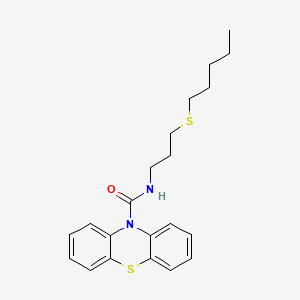
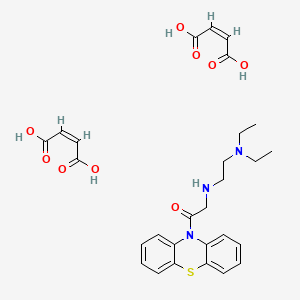

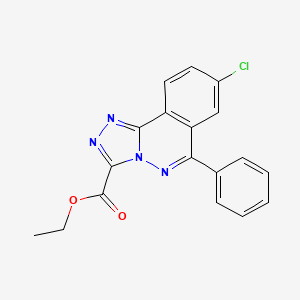

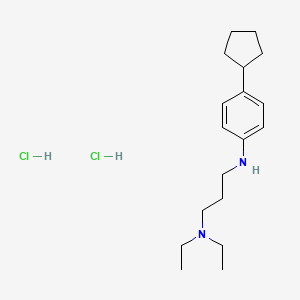




![magnesium;1,4,5,6,7,16,17,18,19,19,20,20-dodecachlorohexacyclo[14.2.1.14,7.02,15.03,8.09,14]icosa-5,9(14),10,12,17-pentaene-11-sulfonate](/img/structure/B12728033.png)
